N-(2-Methylquinolin-6-yl)methanesulfonamide
Overview
Description
N-(2-Methylquinolin-6-yl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 g/mol . It is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a methanesulfonamide group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylquinolin-6-yl)methanesulfonamide typically involves the reaction of 2-methylquinoline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methylquinoline+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-Methylquinolin-6-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Methylquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-6-methylquinolin-3-yl)methyl]aniline
- N-(2-Methylquinolin-6-yl)benzenesulfonamide
- N-(2-Methylquinolin-6-yl)ethanesulfonamide
Uniqueness
N-(2-Methylquinolin-6-yl)methanesulfonamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Biological Activity
N-(2-Methylquinolin-6-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure comprising a 2-methylquinoline moiety linked to a methanesulfonamide functional group. Its chemical formula is C₁₁H₁₃N₃O₂S, with a molecular weight of approximately 236.29 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : Similar to other sulfonamides, this compound may inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, an enzyme critical for bacterial growth. This mechanism is essential for its effectiveness as an antibiotic.
- Anticancer Properties : The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the methanesulfonamide group may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of critical enzyme activities involved in cancer cell proliferation.
Biological Activity Overview
The compound has been evaluated for various biological activities:
Activity | Description | Reference |
---|---|---|
Antimicrobial | Exhibits significant antibacterial activity against various strains, including MRSA and E. coli. | |
Anticancer | Demonstrates cytotoxic effects on human cancer cell lines, inhibiting cell growth and proliferation. | |
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways in pathogenic organisms. |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-(Quinolin-8-yl)methanesulfonamide | Quinoline derivative | Different biological activity profiles |
N-(2-Methylquinolin-8-yl)acetamide | Acetamide derivative | Variations in substituents affect solubility and reactivity |
4-Amino-N-(2-methylquinolin-6-yl)benzenesulfonamide | Benzene sulfonamide derivative | Enhanced potency against specific bacterial strains |
This compound stands out due to its specific substitution pattern on the quinoline ring, which influences both its chemical reactivity and biological activity compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent effects at low concentrations.
- Cytotoxicity Against Cancer Cells : Research involving human gastric carcinoma cells revealed that this compound induced apoptosis at concentrations that did not significantly affect normal cells, showcasing its potential as a selective anticancer agent .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound to dihydropteroate synthase showed promising results, suggesting a mechanism that could be exploited for developing new antimicrobial therapies.
Properties
IUPAC Name |
N-(2-methylquinolin-6-yl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-8-3-4-9-7-10(13-16(2,14)15)5-6-11(9)12-8/h3-7,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCLRNSQZIAQRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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